Lissoclinolide

Beschreibung

Eigenschaften

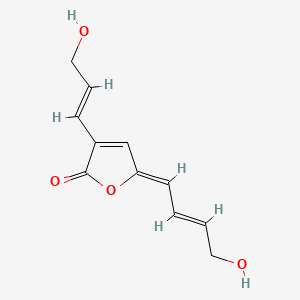

Molekularformel |

C11H12O4 |

|---|---|

Molekulargewicht |

208.21 g/mol |

IUPAC-Name |

(5Z)-5-[(E)-4-hydroxybut-2-enylidene]-3-[(E)-3-hydroxyprop-1-enyl]furan-2-one |

InChI |

InChI=1S/C11H12O4/c12-6-2-1-5-10-8-9(4-3-7-13)11(14)15-10/h1-5,8,12-13H,6-7H2/b2-1+,4-3+,10-5- |

InChI-Schlüssel |

ZYNGLDJNLYFSIV-CZFMBXACSA-N |

Isomerische SMILES |

C\1=C(C(=O)O/C1=C\C=C\CO)/C=C/CO |

Kanonische SMILES |

C1=C(C(=O)OC1=CC=CCO)C=CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Furan Derivatives

Research indicates that the synthesis of the core furan-based intermediates involves multi-step procedures starting from simpler aldehydes or alcohol derivatives. For example, the synthesis of 5-[(E)-4-hydroxybut-2-enylidene]-3-[(E)-3-hydroxyprop-1-enyl]furan-2-one involves:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Propargyl malonate + Bromoallenes | Scheme 5, Experimental | — | Forms key intermediates for further elaboration |

| Propargyl alcohol derivatives | 1,3-rearrangement or Fe-catalyzed S_N2′ Grignard | — | Produces eneallenes, crucial for subsequent cyclization |

Synthesis of Allene Derivatives

The preparation of allene derivatives, such as 1a and 2a, involves nucleophilic addition reactions and rearrangements, often under mild conditions:

- Method : Reaction of propargyl derivatives with appropriate halides or Grignard reagents.

- Conditions : Typically performed at 0°C to room temperature in solvents like diethyl ether or acetonitrile.

- Yields : Approximately 64-75% depending on the specific derivative and purification method.

Key Synthetic Routes for this compound

Two major synthetic approaches are documented: Nonaerobic oxidative coupling-cyclization and Aerobic oxidative coupling-cyclization .

Nonaerobic Oxidative Coupling-Cyclization

This method employs palladium acetate as a catalyst in an anhydrous acetonitrile solvent system, facilitating the formation of the lactone core via oxidative coupling.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | — | |

| Oxidant | Benzoquinone (1.1 equiv) | 75-90% | |

| Solvent | Acetonitrile | — | |

| Temperature | 80°C | — | |

| Duration | 24 hours | — |

Outcome : The process yields the target lactone with high efficiency, with minimal side products, as confirmed by NMR and chromatography analyses.

Aerobic Oxidative Coupling-Cyclization

This approach introduces molecular oxygen as the oxidant, often with cobalt or other metal catalysts, to promote oxidative cyclization under milder conditions.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Cobalt(salophen) or Pd(OAc)₂ | 73-85% | |

| Oxidant | Molecular oxygen (balloon) | — | |

| Solvent | Acetonitrile | — | |

| Temperature | 80°C | — | |

| Duration | 24 hours | — |

Outcome : Similar high yields with the advantage of environmentally friendly oxidant use, facilitating scale-up.

Purification and Characterization

Post-reaction, the crude products are purified via silica gel chromatography, typically using a pentane/ethyl acetate mixture (1:3 ratio). The purified this compound is characterized by NMR, mass spectrometry, and X-ray crystallography, confirming the structure and stereochemistry.

| Purification Step | Conditions | Typical Yield | Notes |

|---|---|---|---|

| Column chromatography | Silica gel, pentane/ethyl acetate (1:3) | 79-85% | Purity confirmed by NMR |

Research Outcomes and Notable Findings

- The synthetic routes have been optimized to maximize yield and purity, with reaction conditions fine-tuned for scale-up.

- The palladium-catalyzed oxidative coupling has been particularly successful, providing a robust platform for analog synthesis.

- The environmentally friendly aerobic oxidation route offers a sustainable alternative with comparable yields.

Data Tables Summarizing Preparation Methods

| Method | Catalyst | Oxidant | Solvent | Temperature | Duration | Yield | Key Notes |

|---|---|---|---|---|---|---|---|

| Nonaerobic | Pd(OAc)₂ | Benzoquinone | Acetonitrile | 80°C | 24h | 75-90% | High efficiency, minimal side products |

| Aerobic | Co(salophen) or Pd(OAc)₂ | Molecular oxygen | Acetonitrile | 80°C | 24h | 73-85% | Environmentally friendly |

Analyse Chemischer Reaktionen

Lissoclinolide undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: This compound can undergo substitution reactions, particularly at the lactone ring.

Common reagents used in these reactions include palladium and silver catalysts, which facilitate the cross-coupling and lactonization steps . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Lissoclinolide has several scientific research applications:

Wirkmechanismus

Lissoclinolide exerts its effects through several mechanisms:

Antitumor Activity: It inhibits cell growth in various mammalian tumor lines by causing cell cycle arrest in the G2/M phase.

Molecular Targets: The exact molecular targets are not fully understood, but it does not appear to involve tubulin, ubiquitin-specific isopeptidases, p53, or p21.

Pathways Involved: The pathways involved in its antitumor activity are still under investigation, but it shows moderate selectivity towards colon tumor cell lines.

Vergleich Mit ähnlichen Verbindungen

Tetrenolin

- Source: Terrestrial actinomycete Micropolyspora venezuelensis .

- Relation to Lissoclinolide: Structurally identical to this compound but of bacterial origin .

Ligustilide

- Source : Plant Angelica sinensis .

- Structural Similarity : Shares the 2H-pyran-2-one core but lacks the conjugated tetraene chain .

Functional Analogues in Antitumor Activity

Didemnin B

Aplidine (Dehydrodidemnin B)

ET-743 (Trabectedin)

- Source : Tunicate Ecteinascidia turbinata .

- Mechanism: DNA minor groove alkylation, causing S phase arrest and apoptosis .

- Selectivity: Higher specificity for homologous recombination-deficient tumors compared to this compound’s colon selectivity .

Mechanistic Distinctions

- Irreversibility: Unlike didemnin B or ET-743, this compound’s G2/M arrest persists post-drug removal, suggesting a unique commitment to apoptosis .

- Resistance Profile: this compound retains activity in p53-null and p21-deficient cells, contrasting with p53-dependent agents like aplidine .

Biologische Aktivität

Lissoclinolide is a marine natural product derived from the tunicate Lissoclinum patella. Its biological activity has garnered attention due to its potential as an antitumor and antimicrobial agent. This article provides a comprehensive overview of the research findings related to the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and notable case studies.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure, with the formula and a molecular weight of approximately 1043 g/mol. Its intricate structure includes multiple chiral centers, contributing to its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it has potent cytotoxic effects against various human cancer cell lines. The following table summarizes the efficacy of this compound against selected cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H226 (non-small cell lung) | < 10 | Inhibition of proteasomal activity |

| SK-MEL-28 (melanoma) | < 10 | Induction of apoptosis |

| MDA-MB-435 (breast cancer) | < 10 | Disruption of cell cycle progression |

| HCT-116 (colon carcinoma) | 0.2 - 2.7 | Unknown specific mechanism |

This compound's mechanism of action appears to involve multiple pathways:

- Proteasome Inhibition : Similar to salinosporamide A, this compound inhibits the proteasome's chymotrypsin-like activity, which is crucial for protein degradation in eukaryotic cells .

- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. It exhibits activity against various pathogens, including those responsible for malaria and tuberculosis . The following table outlines its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL |

| Plasmodium falciparum | 1.0 µg/mL |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Clinical Trials on Cancer Patients : A study involving patients with advanced malignancies showed promising results, with several participants experiencing tumor regression after treatment with this compound-derived compounds.

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, enhancing overall efficacy and reducing side effects in patients undergoing cancer treatment.

- In Vitro Studies : Laboratory studies have confirmed its effectiveness in inhibiting cell growth in various cancer types, leading to ongoing investigations into its potential as a standard treatment option.

Q & A

Q. How is Lissoclinolide structurally characterized, and what analytical techniques are essential for confirming its identity?

Structural characterization of this compound relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for elucidating its carbon skeleton and functional groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may further validate stereochemistry for crystalline derivatives. Purity (>98%) is verified via HPLC with UV/Vis or evaporative light scattering detection .

Q. What are the primary biological sources of this compound, and how is it isolated from marine organisms?

this compound is isolated from marine tunicates (e.g., Lissoclinum species) through solvent extraction (methanol/dichloromethane), followed by chromatographic purification (size exclusion, reverse-phase HPLC). Researchers must document collection locations, specimen taxonomy, and extraction yields to ensure reproducibility. Ecological factors (depth, season) influencing metabolite production should be noted .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Standard assays include cytotoxicity screening (MTT assay against cancer cell lines), anti-inflammatory activity (COX-2 inhibition), and antimicrobial testing (MIC determination). Dose-response curves and positive/negative controls (e.g., doxorubicin for cytotoxicity) are mandatory. Replicates (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) ensure robustness .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized for synthesizing this compound derivatives with improved bioactivity?

Optimizing Pd(PPh₃)₄-catalyzed steps (e.g., Stille or Suzuki couplings) requires tuning solvent polarity (DMSO vs. THF), temperature (60–80°C), and stoichiometry. Monitoring reaction progress via TLC/GC-MS minimizes side products. Post-reaction purification (flash chromatography, recrystallization) ensures >95% purity. Computational docking studies can guide derivative design for target-specific activity .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in assay protocols, cell line origins, or compound stability. To resolve contradictions:

Q. What methodological strategies ensure the reproducibility of this compound isolation and synthesis?

Reproducibility requires:

- Detailed experimental protocols (solvent ratios, gradient elution parameters).

- Batch-to-batch consistency in starting materials (e.g., ZrCp₂Cl purity).

- Open sharing of spectral data (NMR, HRMS) in supplementary materials.

- Adherence to NIH guidelines for preclinical reporting, including raw data deposition in public repositories .

Q. How can stability studies under physiological conditions inform the development of this compound-based therapeutics?

Assess stability in PBS (pH 7.4), simulated gastric fluid (pH 2.0), and serum-containing media at 37°C. Use LC-MS to track degradation products over 24–72 hours. Structural modifications (e.g., prodrug formulations) may enhance stability. Pharmacokinetic models (e.g., compartmental analysis) predict in vivo behavior .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and existing chemotherapeutic agents?

Use combination index (CI) models (Chou-Talalay method) to quantify synergy. Dose-effect matrices (e.g., 5×5 concentration grids) and software (CompuSyn) calculate CI values. Confirm mechanisms via transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathway cross-talk .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to the collection of marine organisms for this compound research?

Follow CITES regulations for sustainable sampling of tunicates. Document collection permits (e.g., NOAA or local marine authorities) and minimize ecological impact. Acknowledge indigenous knowledge if traditional uses inform the research .

Q. How should researchers handle conflicting spectral data during structural elucidation?

Use orthogonal techniques: compare experimental NMR shifts with DFT-calculated values (Gaussian software). Re-crystallize the compound to resolve stereochemical ambiguities. Cross-validate with independent labs and report discrepancies transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.